![molecular formula C25H28NOPSi B12886530 4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile CAS No. 112601-85-1](/img/structure/B12886530.png)
4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound that features both silyl and phosphoranylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride and triphenylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler silyl or phosphoranylidene derivatives.
Substitution: The silyl and phosphoranylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a silyl ether or phosphine oxide, while reduction could produce a simpler alkane or alkene derivative.
Wissenschaftliche Forschungsanwendungen
4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through Wittig-type reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Its derivatives might be explored for therapeutic applications, although specific uses in medicine are still under research.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile exerts its effects involves the interaction of its silyl and phosphoranylidene groups with various molecular targets. These interactions can lead to the formation of new chemical bonds, facilitating the synthesis of complex molecules. The pathways involved often include nucleophilic addition and elimination reactions, which are central to many organic synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Another silyl-containing compound used in organic synthesis.
Triphenylphosphine oxide: A phosphoranylidene-containing compound with applications in catalysis and synthesis.
Trimethylsilyl chloride: A simpler silyl compound used as a reagent in various chemical reactions.
Uniqueness
What sets 4-((Trimethylsilyl)oxy)-2-(triphenylphosphoranylidene)butanenitrile apart is its combination of both silyl and phosphoranylidene groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its unique structure also makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
112601-85-1 |
|---|---|
Molekularformel |
C25H28NOPSi |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
4-trimethylsilyloxy-2-(triphenyl-λ5-phosphanylidene)butanenitrile |
InChI |
InChI=1S/C25H28NOPSi/c1-29(2,3)27-20-19-25(21-26)28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,19-20H2,1-3H3 |
InChI-Schlüssel |
RSEUKKITNDJBTG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)

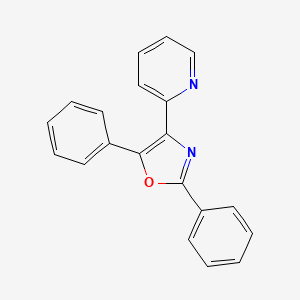

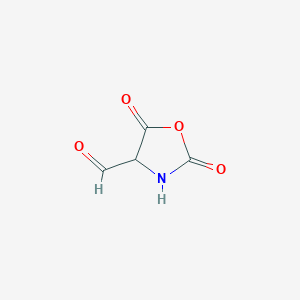
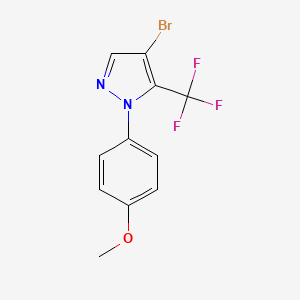

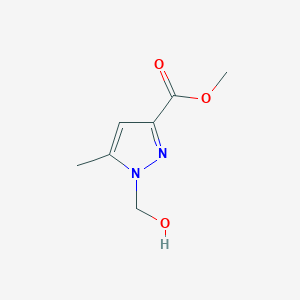
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
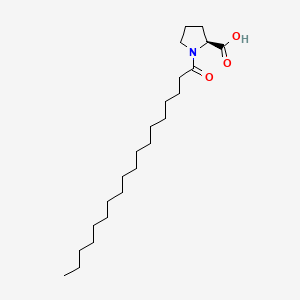


![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
